

Abivertinib Maleate: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate, an orally available, irreversible, third-generation tyrosine kinase inhibitor (TKI), has emerged as a significant agent in targeted cancer therapy and immunomodulation. [1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Abivertinib, summarizing key data from preclinical and clinical studies. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.

Abivertinib selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[4][5][6] Its dual-targeting capability underlies its therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies, as well as its investigational use in treating cytokine storms associated with COVID-19.[1][4][7][8]

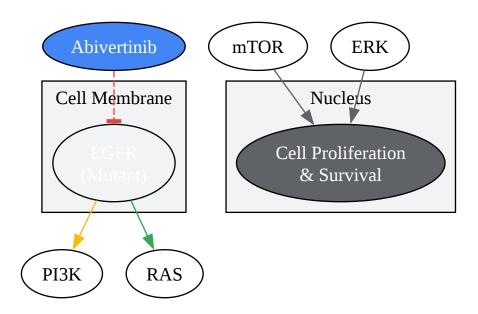
Pharmacodynamics: Mechanism of Action and In Vitro Activity

Abivertinib's primary mechanism of action involves the irreversible inhibition of specific mutant forms of EGFR and BTK, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and inflammation.



EGFR Inhibition

Abivertinib is a potent and selective inhibitor of EGFR mutations, including the T790M "gatekeeper" mutation, which is a major cause of acquired resistance to first-generation EGFR TKIs.[1] It also inhibits common activating mutations like L858R and exon 19 deletions, while showing minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective inhibitors.[1][3][9]



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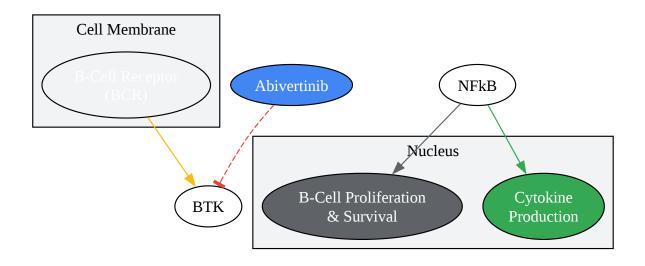
In Vitro Inhibitory Activity against EGFR:

Target	IC50 (nM)	Cell Line	Notes
EGFR L858R	0.18	-	[2][10][11]
EGFR T790M	0.18	-	[2][10][11]
Wild-Type EGFR	7.68	-	[2][10][11]
Mutant EGFR Phosphorylation	2.8	NIH/3T3_TC32T8	[2][10]
Mutant EGFR Phosphorylation	7.3	NCI-H1975	[2][10]



BTK Inhibition

Abivertinib also irreversibly binds to and inhibits BTK, a critical enzyme in B-cell receptor signaling.[5][12] This inhibition disrupts B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.[1] Furthermore, BTK plays a crucial role in immune regulation and inflammatory responses.[1] By inhibiting BTK, Abivertinib can reduce the production of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α , which is the rationale for its investigation in mitigating the cytokine storm in severe COVID-19.[5][12][13]



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In Vitro Inhibitory Activity against BTK:

Target	IC50 (nM)	Cell Type
BTK Target Occupancy	0.78	Human Peripheral Blood Mononuclear Cells (PBMCs)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion Absorption and Distribution



Abivertinib is administered orally.[2] In preclinical xenograft models, following oral administration, the time to maximum plasma concentration (Tmax) was observed between 1 to 2 hours.[14] The bioavailability in these models ranged from 15.9% to 41.4%.[14] The elimination half-life (t1/2) was approximately 1.73 hours, indicating rapid distribution into tissues.[14] The total body clearance and volume of distribution were estimated to be 5.91 L/h/kg and 14.76 L/kg, respectively.[14]

Metabolism and Excretion

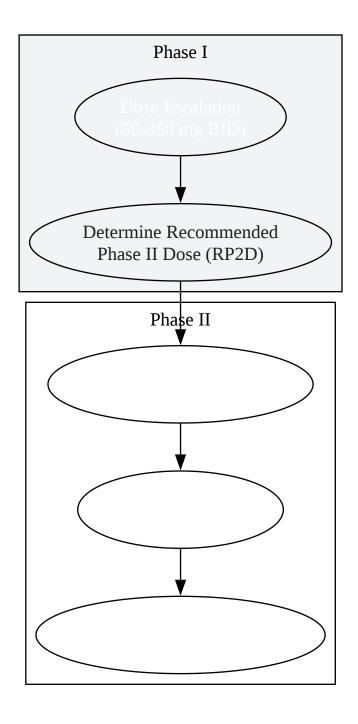
A study in patients with advanced NSCLC using radiolabeled [14C]-abivertinib provided key insights into its metabolism and excretion.[15]

- Primary Route of Elimination: The majority of the radioactive dose (79.78%) was excreted in the feces, with a smaller portion (2.38%) found in the urine.[15]
- Parent Drug in Circulation: Unchanged abivertinib was the main radioactive component in plasma within the first 24 hours, accounting for 59.17% of the total drug-related radioactivity.
 [15]
- Metabolites: Glutathione conjugation plays a significant role in the metabolic clearance of Abivertinib.[15] Eight metabolites were identified in plasma. The major circulating metabolite was MII-7 (a cysteine glycine conjugate), accounting for about 10.6% of the total drug-related exposure.[15] The two main metabolites in excreta were MII-2 (an abivertinib cysteine-glycine adduct) and M7 (a reduced product of abivertinib).[15]

Clinical Efficacy and Safety in NSCLC

Multiple Phase I and II clinical trials have evaluated the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy. [1][16]





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Summary of Clinical Efficacy in EGFR T790M+ NSCLC (Phase II, RP2D: 300 mg BID):



Efficacy Endpoint	Result	95% Confidence Interval
Objective Response Rate (ORR)	52.2% - 56.5%	45.2% - 59.1%
Disease Control Rate (DCR)	88.0%	82.9% - 92.1%
Median Duration of Response (DoR)	8.5 months	6.1 - 9.2 months
Median Progression-Free Survival (PFS)	7.5 months	6.0 - 8.8 months
Median Overall Survival (OS)	24.9 - 28.2 months	22.4 months - Not Reached

Data compiled from multiple reports of the NCT02330367 study.[16][17][18][19]

Common Treatment-Related Adverse Events (≥30%):

Adverse Event	Frequency
Alanine Aminotransferase (ALT) Increase	64.8%
Diarrhea	61.2%
Aspartate Aminotransferase (AST) Increase	57.3%
Rash	37.0%

Grade 3/4 treatment-related adverse events were experienced by 32.6% of patients.[16][17]

Experimental Protocols In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against various EGFR mutants and wild-type EGFR.
- Methodology: Standard in vitro kinase assays are typically performed using purified recombinant human EGFR proteins. The kinase activity is measured in the presence of



varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of the drug that inhibits 50% of the enzyme's activity.

Cell-Based Phosphorylation Assays

- Objective: To assess the inhibitory effect of Abivertinib on EGFR phosphorylation in cancer cell lines.
- Methodology: NCI-H1975 (harboring L858R and T790M mutations) and A431 (wild-type EGFR) cell lines are commonly used.[2] Cells are treated with a range of Abivertinib concentrations. Cell lysates are then subjected to Western blotting to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK1/2.[2]

Animal Xenograft Studies

- Objective: To evaluate the in vivo anti-tumor efficacy of Abivertinib.
- Methodology: Nude mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., NCI-H1975).[2][14] Once tumors reach a specified size, mice are treated with oral doses of Abivertinib or a vehicle control. Tumor volume and body weight are monitored regularly.[2]

Human Mass Balance Study

- Objective: To investigate the absorption, metabolism, and excretion of Abivertinib in humans.
- Methodology: A single oral dose of [14C]-labeled Abivertinib is administered to patients with advanced NSCLC. Blood, urine, and feces are collected at various time points. Radioactivity in these samples is measured to determine the mass balance. Metabolite profiling is conducted using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]

Conclusion

Abivertinib maleate is a potent, irreversible dual inhibitor of mutant EGFR and BTK. Its pharmacokinetic profile supports oral administration, with primary elimination through the fecal route after metabolic conversion, mainly via glutathione conjugation. In clinical trials for EGFR T790M-positive NSCLC, Abivertinib has demonstrated significant efficacy with a manageable safety profile. Its pharmacodynamic properties also provide a strong rationale for its



investigation in B-cell malignancies and inflammatory conditions like severe COVID-19. This technical guide summarizes the core pharmacokinetic and pharmacodynamic data, providing a foundation for further research and development of this promising therapeutic agent.

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